molecular formula C31H34NOPS B15499427 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B15499427
M. Wt: 499.6 g/mol
InChI Key: HAEIDYNXHXDQJH-LWQYYNMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral sulfinamide derivative features a stereochemically complex structure with a 3,5-dimethylphenyl group, a diphenylphosphino moiety, and a 2-methyl-2-propanesulfinamide backbone. The compound’s stereochemistry ([S(R)] and [S] configurations) and hybrid donor atoms (P from phosphine, N from sulfinamide) make it a potent ligand for asymmetric catalysis. Notably, it serves as an enantioselective ligand in gold-catalyzed [3+3] cycloaddition reactions, where the diphenylphosphino group coordinates to the metal center, while the sulfinamide contributes to chiral induction . Its air and moisture sensitivity necessitates careful handling under inert conditions.

Properties

Molecular Formula

C31H34NOPS

Molecular Weight

499.6 g/mol

IUPAC Name

(R)-N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3/t30-,35+/m0/s1

InChI Key

HAEIDYNXHXDQJH-LWQYYNMXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Ligands with Modified Aryl Substituents

Compound A: [S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

  • Structural Differences :
    • Replaces 3,5-dimethylphenyl with 3,5-di-tert-butyl-4-methoxyphenyl .
    • Adds an electron-donating methoxy group at the para position.
  • Impact on Properties :
    • Increased steric bulk from tert-butyl groups enhances enantioselectivity in cycloadditions but may reduce reaction rates.
    • Methoxy group improves solubility in polar solvents.
  • Applications : Similar Au-catalyzed [3+3] cycloadditions but with altered substrate scope due to steric effects .

Compound B : (S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

  • Structural Differences: Replaces diphenylphosphino with a 3,6-dibromopyridin-2-yl group. Incorporates fluorine atoms on the aryl ring.
  • Impact on Properties :
    • Bromine and fluorine substituents increase electrophilicity, favoring reactions with electron-rich substrates.
    • Reduced air sensitivity compared to phosphine-containing analogs.
  • Applications : Used in Cu-mediated asymmetric syntheses, highlighting versatility beyond Au catalysis .

Carboxamide-Based Catalysts

Compound C : (S)-N-((S)-1,1-Bis(3,5-dimethylphenyl)-1-hydroxy-4-methylpentan-2-yl)pyrrolidine-2-carboxamide (Singh’s catalyst)

  • Structural Differences :
    • Replaces sulfinamide with a pyrrolidine-2-carboxamide group.
    • Features bis(3,5-dimethylphenyl) substituents.
  • Impact on Properties: Carboxamide provides stronger hydrogen-bonding capacity, useful in organocatalysis. Hydroxy group enables dual activation modes (Brønsted acid/base).
  • Applications : Effective in asymmetric aldol reactions, contrasting with the target compound’s role in transition-metal catalysis .

Sulfonamide and Acetamide Derivatives

Compound D: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Structural Differences: Linear peptide-like backbone with amino and hydroxy groups. Lacks phosphine or sulfinamide moieties.
  • Impact on Properties: Hydrophilic groups enhance bioavailability, making it suitable for pharmaceutical applications. Limited utility in catalysis due to weak metal coordination.
  • Applications: Potential use as a protease inhibitor or antibiotic scaffold .

Tabulated Comparison of Key Compounds

Compound Key Substituents/Functional Groups Molecular Weight Application Stability Reference
Target Compound 3,5-Dimethylphenyl, diphenylphosphino, sulfinamide Not explicitly stated Au-catalyzed [3+3] cycloaddition Air/moisture sensitive
Compound A 3,5-Di-tert-butyl-4-methoxyphenyl, sulfinamide 613.80 Au-catalyzed [3+3] cycloaddition Air/moisture sensitive
Compound B 3,6-Dibromopyridin-2-yl, 3,5-difluorophenyl ~500 (estimated) Cu-mediated asymmetric synthesis Moderate
Compound C Bis(3,5-dimethylphenyl), carboxamide ~550 (estimated) Organocatalytic aldol reactions Air-stable
Compound D Peptide backbone, acetamide ~600 (estimated) Pharmaceutical lead optimization Stable

Research Findings and Trends

  • Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in Compound A) improve enantioselectivity but may hinder substrate access, whereas electron-withdrawing groups (e.g., Br/F in Compound B) enhance reactivity with electron-rich partners .
  • Functional Group Diversity: Sulfinamides excel in metal coordination, while carboxamides (Compound C) dominate organocatalysis due to hydrogen-bonding capabilities .
  • Stability Considerations : Phosphine-containing ligands (Target, Compound A) require inert handling, whereas acetamide/pharmaceutical derivatives (Compound D) exhibit better stability .

Q & A

Q. What are the critical parameters for synthesizing [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide with high enantiomeric purity?

  • Methodological Answer : The synthesis requires precise control of stereochemistry at both the sulfinamide and phosphine moieties. Key steps include:
  • Chiral induction : Use of (S)-sulfinamide precursors to enforce stereoselectivity during the formation of the methylene bridge .
  • Phosphine coordination : Palladium-catalyzed coupling under anhydrous conditions (e.g., dichloromethane at –10°C) to prevent racemization .
  • Purification : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) to resolve diastereomers. Typical yields range from 45–65% with >98% ee .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR : 31P NMR^{31}\text{P NMR} (δ 20–25 ppm for diphenylphosphino) and 1H NMR^{1}\text{H NMR} (doublets for methylene protons, J = 12–14 Hz) confirm stereochemistry .
  • X-ray crystallography : Resolves absolute configuration; the sulfinamide S=O group typically forms hydrogen bonds with adjacent aryl hydrogens .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 625.2543 [M+H]+^+) validates molecular formula .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the phosphine-phenyl coupling step?

  • Methodological Answer : Side reactions (e.g., phosphine oxidation or aryl scrambling) are minimized by:
  • Solvent selection : Anhydrous THF or toluene with degassing (N2_2/Ar) to exclude moisture and oxygen .
  • Catalyst optimization : Pd(OAc)2_2 with bulky ligands (e.g., XPhos) suppresses β-hydride elimination .
  • Temperature gradients : Stepwise heating (25°C → 80°C over 2 hours) balances reactivity and selectivity .

Q. How does the diphenylphosphino group influence the compound’s reactivity in transition-metal catalysis?

  • Methodological Answer : The phosphine acts as a strong σ-donor and weak π-acceptor, enhancing metal-ligand cooperativity:
  • Coordination studies : 31P NMR^{31}\text{P NMR} shifts (Δδ ~5 ppm) upon binding to Rh(I) or Pd(0) indicate ligand displacement .
  • Catalytic activity : In asymmetric hydrogenation, the compound achieves 90–95% ee for α,β-unsaturated ketones, outperforming monodentate phosphines .
  • Table: Comparative Catalytic Performance
SubstrateCatalyst Systemee (%)Reference
AcetophenoneRh/(S,R)-ligand92
StyrenePd/(S,R)-ligand88

Q. What computational methods predict the compound’s binding affinity for biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used:
  • Pharmacophore mapping : The sulfinamide’s S=O group interacts with kinase ATP-binding pockets (e.g., EGFR, ΔG = –9.2 kcal/mol) .
  • Free energy perturbation : Predicts IC50_{50} values within 1.5 log units of experimental data .
  • Limitations : Solvent effects and protonation states (pH 7.4) must be explicitly modeled to avoid false positives .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How should researchers reconcile this?

  • Methodological Answer : Stability varies with substituents and solvent systems:
  • Controlled hydrolysis : In HCl/EtOH (pH 2), the sulfinamide hydrolyzes to sulfonic acid (t1/2_{1/2} = 3 hours) but remains intact in buffered aqueous DMSO .
  • Mitigation : Use of sterically hindered aryl groups (e.g., 3,5-dimethylphenyl) delays degradation by 40% compared to unsubstituted analogs .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s dual role as a catalyst and enzyme inhibitor?

  • Methodological Answer : Parallel workflows are recommended:
  • Catalytic assays : Monitor hydrogenation rates via gas uptake (H2_2) in a Parr reactor .
  • Enzyme inhibition : Fluorescence polarization (FP) assays with FITC-labeled kinase substrates (Kd_d < 50 nM) .
  • Cross-validation : Competitive binding studies (SPR) confirm that catalytic metal coordination does not interfere with enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.